molecular formula C28H18 B176865 12-Naphthalen-2-ylbenzo[a]anthracene CAS No. 116027-92-0

12-Naphthalen-2-ylbenzo[a]anthracene

Cat. No. B176865
M. Wt: 354.4 g/mol
InChI Key: KGSJPDWNEZHLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Naphthalen-2-ylbenzo[a]anthracene, also known as Naphthylbenzo[a]anthracene (NBA), is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. NBA is a potent carcinogen and mutagen that has been extensively studied for its effects on cellular processes, including DNA damage and repair, gene expression, and cell proliferation.

Mechanism Of Action

NBA is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA and proteins, leading to DNA damage and mutations. NBA has been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects. NBA can also alter gene expression and cell signaling pathways, leading to changes in cell proliferation and apoptosis.

Biochemical And Physiological Effects

NBA has been shown to induce a variety of biochemical and physiological effects in cells and animals. NBA exposure has been linked to increased DNA damage, oxidative stress, inflammation, and cell proliferation. NBA has also been shown to alter gene expression and cell signaling pathways, leading to changes in cell growth and survival. In animal studies, NBA exposure has been linked to the development of lung cancer, liver cancer, and other types of tumors.

Advantages And Limitations For Lab Experiments

NBA is a potent carcinogen and mutagen that can be used to study the mechanisms of carcinogenesis and mutagenesis. NBA is relatively easy to synthesize and can be obtained from commercial sources. However, NBA is highly toxic and must be handled with care. NBA is also unstable and can degrade over time, making it difficult to store and use in experiments.

Future Directions

Future research on NBA should focus on developing new strategies for cancer prevention and treatment. This could include the development of new drugs that target NBA-induced DNA damage and mutations, as well as the identification of new biomarkers for NBA exposure and cancer risk. Future research should also focus on understanding the mechanisms of NBA-induced oxidative stress and inflammation, as well as the role of NBA in the development of other types of diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, future research should explore the potential of NBA as a biomarker for environmental pollution and its effects on human health.

Synthesis Methods

NBA can be synthesized by the condensation of 2-naphthol with benz[a]anthracene in the presence of a Lewis acid catalyst. The reaction produces a mixture of isomers, with the 12-naphthalen-2-ylbenzo[a]anthracene isomer being the most prevalent. NBA can also be obtained from coal tar or diesel exhaust emissions.

Scientific Research Applications

NBA is commonly used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. NBA has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. NBA is also used to study the effects of environmental pollutants on human health and to develop new strategies for cancer prevention and treatment.

properties

CAS RN

116027-92-0

Product Name

12-Naphthalen-2-ylbenzo[a]anthracene

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

12-naphthalen-2-ylbenzo[a]anthracene

InChI

InChI=1S/C28H18/c1-2-9-21-17-23(15-13-19(21)7-1)28-26-12-6-4-10-22(26)18-24-16-14-20-8-3-5-11-25(20)27(24)28/h1-18H

InChI Key

KGSJPDWNEZHLQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64

synonyms

12-(naphthaleN-2yl)benoza[a]athracene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.